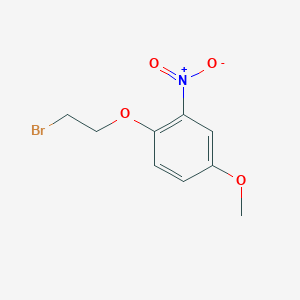![molecular formula C10H14N2O2S B3198785 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione CAS No. 1016529-85-3](/img/structure/B3198785.png)
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
Descripción general
Descripción
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione is a chemical compound with a molecular weight of 226.3 g/mol. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is also referred to as glimepiride or Amaryl, which is a potent antidiabetic drug belonging to the sulfonylurea class.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Métodos De Preparación
The synthesis of 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione involves several steps. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods often involve the use of transition metal oxide catalysis in polar solvents, which provides high selectivity and environmentally friendly conditions .
Análisis De Reacciones Químicas
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include methanol, dichloromethane, sodium borohydride, and transition metal catalysts . Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols .
Aplicaciones Científicas De Investigación
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: As glimepiride, it is used in the treatment of type 2 diabetes by stimulating insulin release from pancreatic beta cells.
Industry: It is utilized in the production of dyes, fungicides, and biocides.
Comparación Con Compuestos Similares
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione is unique due to its specific structure and mechanism of action. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
These compounds share the thiazole ring but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects .
Propiedades
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-8-9-2-4-10(5-3-9)12-6-1-7-15(12,13)14/h2-5H,1,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLQAJTIAVTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016529-85-3 | |
| Record name | 2-[4-(aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)


![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)



![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)

![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)


![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)

